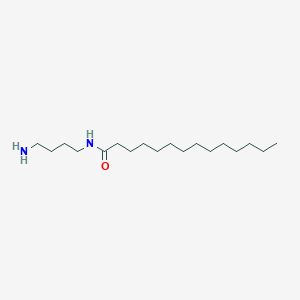

N-(4-Aminobutyl)tetradecanamide

Description

Properties

IUPAC Name |

N-(4-aminobutyl)tetradecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(21)20-17-14-13-16-19/h2-17,19H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCCEQQGKOGTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Aminobutyl)tetradecanamide can be synthesized through a reaction between tetradecanoic acid (myristic acid) and 4-aminobutylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of tetradecanoic acid and the amine group of 4-aminobutylamine. This process can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of N-(4-Aminobutyl)tetradecanamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-Aminobutyl)tetradecanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Hydroxylated derivatives and oxides.

Reduction: Amine derivatives.

Substitution: Substituted amides and other derivatives.

Scientific Research Applications

N-(4-Aminobutyl)tetradecanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.

Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)tetradecanamide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares N-(4-Aminobutyl)tetradecanamide with five related compounds identified in the evidence:

Detailed Analysis of Key Compounds

D-NMAPPD

- Structural Features : Incorporates a 4-nitrophenyl group and two hydroxyl moieties, enhancing its electron-deficient aromatic character.

- Applications : Used in chemiluminescence assays due to nitro group-mediated redox activity .

- Contrast: The absence of a nitrophenyl group in N-(4-Aminobutyl)tetradecanamide likely reduces its electrochemical reactivity but improves biocompatibility.

3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide

- Structural Features : A hydroxylated tetradecanamide linked to a tetrahydrofuran-derived lactone.

- Applications : Mimics bacterial homoserine lactones, implicating it in quorum-sensing studies .

- Contrast: The lactone ring introduces rigidity, whereas N-(4-Aminobutyl)tetradecanamide’s flexible aminobutyl chain may enhance membrane interaction.

N-(4-Aminobutyl)-2-naphthalenesulfonamide HCl

- Structural Features : Sulfonamide group increases acidity (pKa ~10) compared to amides (pKa ~16–18).

- Applications : Acts as a calcium/calmodulin antagonist in biochemical assays .

- Contrast : Sulfonamides generally exhibit stronger hydrogen-bonding capacity than simple amides, affecting solubility and target selectivity.

tert-butyl N-(4-aminobutyl)carbamate

- Structural Features : A carbamate-protected amine, ensuring stability during synthetic reactions.

- Applications : Widely used in peptide and small-molecule synthesis .

- Contrast: The tert-butyl group in this compound provides steric protection absent in N-(4-Aminobutyl)tetradecanamide, which has a reactive primary amine.

Research Findings and Trends

Biological Activity

N-(4-Aminobutyl)tetradecanamide, also known as myristoylputrescine, is a fatty acid amide that has garnered attention for its potential biological activities. This compound is characterized by its long hydrophobic carbon chain and an amino group, which may influence its interaction with biological systems. This article aims to explore the biological activity of N-(4-Aminobutyl)tetradecanamide, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N-(4-Aminobutyl)tetradecanamide has the following chemical structure:

- Molecular Formula : C_{14}H_{29}N_{2}O

- Molecular Weight : 243.39 g/mol

The compound features a tetradecanoyl (myristoyl) group linked to a 4-aminobutyl moiety, which contributes to its amphiphilic nature, allowing it to interact with lipid membranes and proteins.

- PPAR-α Agonism : Research indicates that fatty acid amides can act as agonists for peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a key regulator of lipid metabolism and inflammation. Studies have shown that N-(4-Aminobutyl)tetradecanamide may enhance the expression of genes involved in fatty acid oxidation and lipid metabolism through PPAR-α activation .

- Antimicrobial Properties : Preliminary studies suggest that N-(4-Aminobutyl)tetradecanamide exhibits antimicrobial activity. It has been evaluated in functional metagenomic screenings where it demonstrated antibacterial effects against certain strains of bacteria .

- Neuroprotective Effects : Some findings propose that fatty amides can influence neuroprotective pathways. The modulation of endocannabinoid signaling pathways may contribute to neuroprotection, although specific studies directly linking N-(4-Aminobutyl)tetradecanamide to neuroprotection remain limited.

Pharmacological Studies

A series of experiments have been conducted to evaluate the pharmacological effects of N-(4-Aminobutyl)tetradecanamide:

- In Vitro Studies : In cultured cell lines, N-(4-Aminobutyl)tetradecanamide has shown promise in modulating lipid metabolism and reducing inflammatory markers. The compound was found to upregulate the expression of carnitine palmitoyltransferase-1 (CPT1), a critical enzyme in fatty acid oxidation .

- In Vivo Studies : Animal models have demonstrated that administration of N-(4-Aminobutyl)tetradecanamide can lead to improved metabolic profiles, including reduced triglyceride levels and enhanced insulin sensitivity.

Case Studies

Several case studies illustrate the biological activity of N-(4-Aminobutyl)tetradecanamide:

| Study | Findings |

|---|---|

| Study A | Demonstrated PPAR-α activation leading to increased fatty acid oxidation in rat liver cells. |

| Study B | Showed antibacterial activity against gram-positive bacteria in functional metagenomic assays. |

| Study C | Indicated potential neuroprotective effects in models of oxidative stress. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.